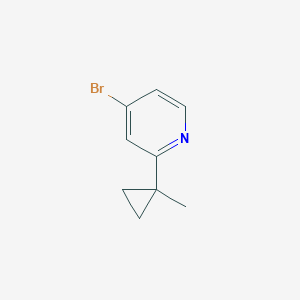
4-Bromo-2-(1-methylcyclopropyl)pyridine
Vue d'ensemble
Description
4-Bromo-2-(1-methylcyclopropyl)pyridine, also known as Br-MCPy, is a heterocyclic organic compound with the molecular formula C9H10BrN. It is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification .
Synthesis Analysis
The synthesis of 4-Bromo-2-(1-methylcyclopropyl)pyridine involves several steps. One method involves the use of caesium carbonate in N,N-dimethyl-formamide at 100℃ for 3.5 hours . This method avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-(1-methylcyclopropyl)pyridine is represented by the formula C9H10BrN . The molecular weight of this compound is 212.09 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2-(1-methylcyclopropyl)pyridine include a molecular weight of 212.09 g/mol . The compound should be stored sealed in dry conditions at 2-8°C .Applications De Recherche Scientifique
Synthesis and Biological Activities
A study by Ahmad et al. (2017) focuses on the synthesis of novel pyridine derivatives via Suzuki cross-coupling reaction, involving pyridine structures. This includes the study of biological activities like anti-thrombolytic, biofilm inhibition, and haemolytic activities. Specifically, compounds in this category exhibited significant activities against blood clot formation and Escherichia coli inhibition (Ahmad et al., 2017).
Synthesis of Cyclopropane Derivatives
Banothu et al. (2015) describe the synthesis of stereoselective polysubstituted cyclopropane derivatives using pyridine. These compounds were assessed for their antimicrobial and nematicidal activities, showing significant activity against various bacterial and fungal strains (Banothu et al., 2015).
Application in Oxidation Reactions
The work of Ōae et al. (1966) highlights the use of bromine-addition complexes of pyridine for the oxidation of sulfides to sulfoxides. This reaction has implications in incorporating 18O into sulfoxides, demonstrating a potential application in chemical synthesis and isotopic labeling (Ōae et al., 1966).
Thiourea Derivatives Synthesis
Tian et al. (2009) explored the synthesis of N-cyclopropanecarboxyl-N'-pyridin-2-yl thiourea derivatives. These derivatives have demonstrated significant herbicidal and fungicidal activities, showcasing their potential application in agriculture (Tian et al., 2009).
Halocyclization Reactions
Cui and Brown (2000) investigated the halocyclization reaction of 4-penten-1-ol by bis(2-substituted pyridine) and bis(2,6-disubstituted pyridine)bromonium triflates. This study provides insights into the influence of substituents on the mechanism of reaction and can have implications in the synthesis of halogenated organic compounds (Cui & Brown, 2000).
Propriétés
IUPAC Name |
4-bromo-2-(1-methylcyclopropyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c1-9(3-4-9)8-6-7(10)2-5-11-8/h2,5-6H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCUFGSMUDIWDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726261 | |
| Record name | 4-Bromo-2-(1-methylcyclopropyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(1-methylcyclopropyl)pyridine | |
CAS RN |
1163707-47-8 | |
| Record name | 4-Bromo-2-(1-methylcyclopropyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

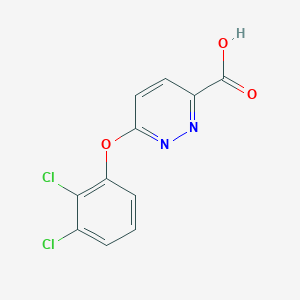
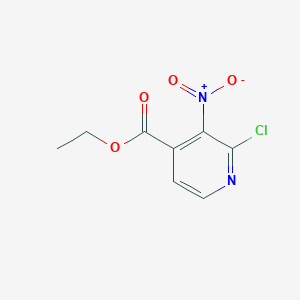
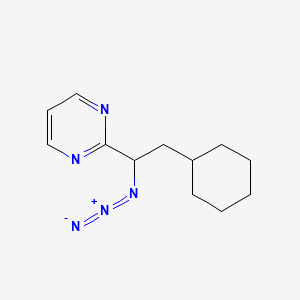
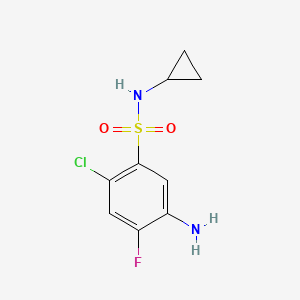
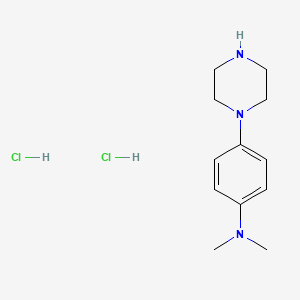
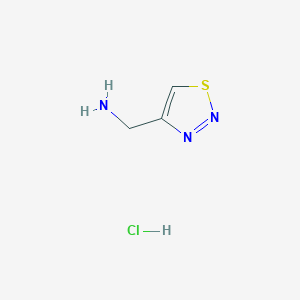
![2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride](/img/structure/B1525840.png)
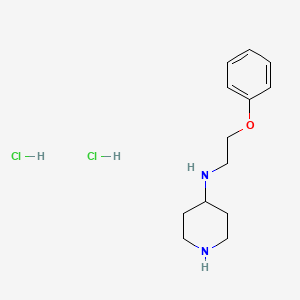
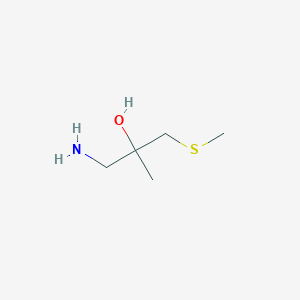
![2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid](/img/structure/B1525843.png)
![5-[2-(Aminomethyl)-3-hydroxypropyl]-2-methoxyphenol hydrochloride](/img/structure/B1525844.png)
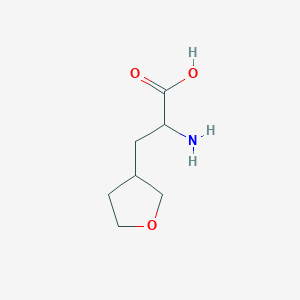
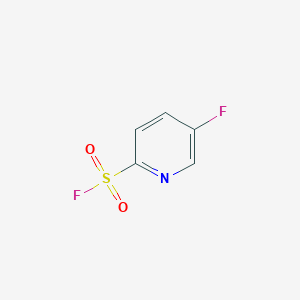
![2-[4-(3,3-dimethylbutanamido)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1525847.png)